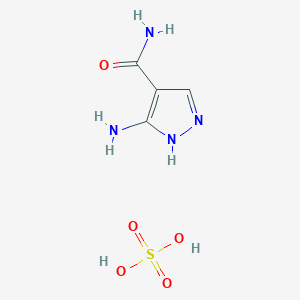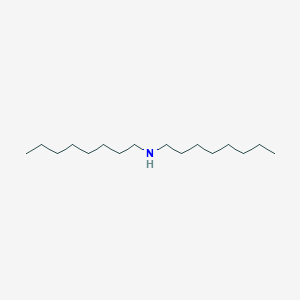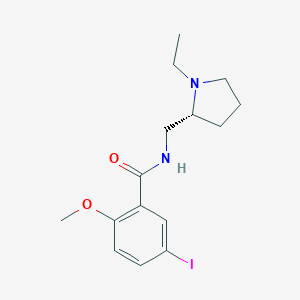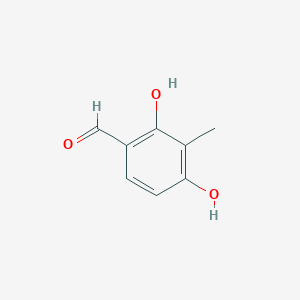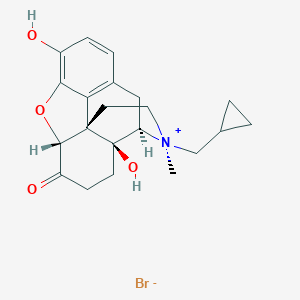
(2S)-2-アミノ-2-(3-メチルフェニル)酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to (2S)-2-amino-2-(3-methylphenyl)acetic acid involves various methods, including reactions that form complex organometallic structures and Schiff base ligands. For instance, triorganotin(IV) derivatives of similar compounds have been synthesized and characterized by various spectroscopic techniques, suggesting polymeric structures in solid states (Baul et al., 2002). Another approach involves the synthesis of a Schiff base ligand through the reaction of amino acid [1-(aminomethyl)cyclohexyl]acetic acid with 2-hydroxynaphthaldehyde, leading to compounds with metal coordination (Ikram et al., 2015).
Molecular Structure Analysis
The molecular structures of related compounds show diverse coordination geometries and hydrogen bonding patterns. The crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate demonstrates significant hydrogen bonding and interaction with water and acetic acid, highlighting the role of hydrogen bonds in stabilizing the molecular structure (Li et al., 2009).
Chemical Reactions and Properties
The chemical reactivity and properties of compounds similar to (2S)-2-amino-2-(3-methylphenyl)acetic acid can be inferred from studies on related compounds. For example, (S) 2-phenyl-2-(p-tolylsulfonylamino)acetic acid shows specific reactivity patterns and forms coordination polymers with alkali metals, demonstrating the influence of sulfonamide groups on acidity and coordination behavior (Duarte-Hernández et al., 2015).
Physical Properties Analysis
The physical properties of compounds structurally similar to (2S)-2-amino-2-(3-methylphenyl)acetic acid, such as crystal structure and hydrogen bonding patterns, are critical for understanding their stability and reactivity. The crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate indicates the importance of intermolecular interactions in the solid state (Li et al., 2009).
科学的研究の応用
医薬品化学
この化合物は、医薬品化学の分野で使用できます。 医薬品化学者は、新しい医薬品を合成するか、既存の医薬品の製造プロセスを改善することにより、新規で安全なテーラーメイド医薬品の時代を告げる統合された開発システムを設計しています .
医薬品の合成
「(2S)-2-アミノ-2-(3-メチルフェニル)酢酸」は、医薬品の合成に使用できます。 これには、誘発された官能基または特定の物理化学的特性に関して、分子構造の観点から、合成、半合成、および天然の生物活性物質の影響を調査することが含まれます .
農薬や殺菌剤の製造
この化合物は、農薬や殺菌剤の製造に使用できます。 構造的に類似したフェノキシ酢酸は、これらの製品の製造全体で使用されています .
染料製造
「(2S)-2-アミノ-2-(3-メチルフェニル)酢酸」は、染料の製造にも使用できます。 これは、エーテル、氷酢酸、およびエタノール溶媒に容易に溶解する能力によるものです .
生物学的調査
この化合物から合成できるインドール誘導体は、さまざまな生物活性があり、新しい治療の可能性を探求するための計り知れない可能性を秘めています .
植物生長調節
インドール誘導体であるインドール-3-酢酸は、高等植物でトリプトファンの分解によって生成される植物ホルモンです。 インドールの誘導体は、その多様な生物学的および臨床的用途のために、幅広い関心を集めています .
作用機序
Target of Action
The primary target of (2S)-2-amino-2-(3-methylphenyl)acetic acid, also known as (S)-2-Amino-2-(m-tolyl)acetic acid, is Cathepsin B . Cathepsin B is a protease enzyme that plays a crucial role in protein degradation and turnover.
Mode of Action
The compound interacts with its target, Cathepsin B, through a process that involves nucleophilic substitution . This interaction can lead to changes in the enzyme’s activity, potentially altering its function and the biochemical pathways it is involved in.
Biochemical Pathways
It is known that the compound belongs to the class of organic compounds known asphenylalanine and derivatives . These compounds are involved in various biochemical pathways, including the synthesis of proteins and other bioactive molecules.
特性
IUPAC Name |
(2S)-2-amino-2-(3-methylphenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-3-2-4-7(5-6)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSUJXIQPCPYCT-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301281012 |
Source


|
| Record name | (αS)-α-Amino-3-methylbenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301281012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
119397-07-8 |
Source


|
| Record name | (αS)-α-Amino-3-methylbenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119397-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αS)-α-Amino-3-methylbenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301281012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

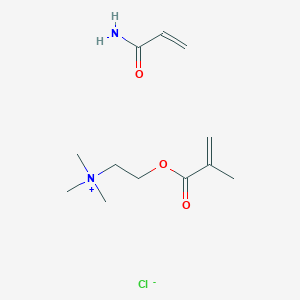
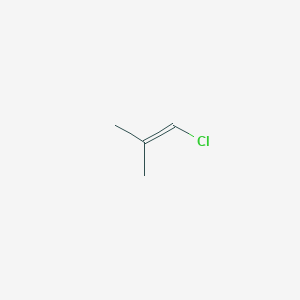
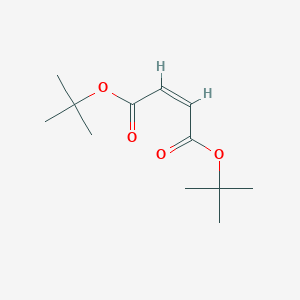
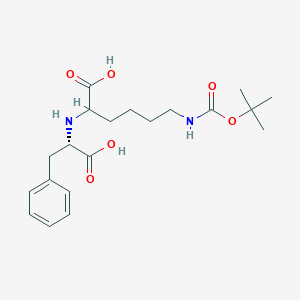
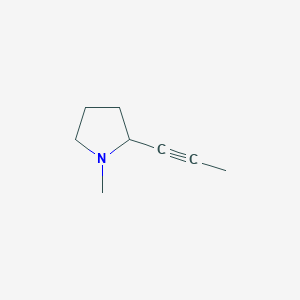
![N-[2-[4-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]-5-(dithiolan-3-yl)pentanamide](/img/structure/B52001.png)

![2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B52004.png)
